2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine
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Overview
Description
2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group and a dihydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine typically involves the reaction of 3,6-dihydro-2H-pyran-4-ylboronic acid with 5-nitropyridine under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to remove any by-products or unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The pyridine ring can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and organic solvents like toluene or ethanol.
Major Products Formed
Reduction: 2-(3,6-dihydro-2H-pyran-4-yl)-5-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Coupling: More complex organic molecules with extended conjugation or additional functional groups.
Scientific Research Applications
2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs.
Mechanism of Action
The mechanism of action of 2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. The dihydropyran moiety can provide additional binding interactions through hydrogen bonding or hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydro-2H-pyran-4-ylboronic acid: Similar structure but lacks the nitro group.
2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a boronic ester group instead of a nitro group.
Uniqueness
2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine is unique due to the presence of both a nitro group and a dihydropyran moiety
Properties
IUPAC Name |
2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-12(14)9-1-2-10(11-7-9)8-3-5-15-6-4-8/h1-3,7H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORVBZJYTDSJET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1C2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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